

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Hexaconazole

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Compound of Interest

Compound Name: Hexaconazole

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Introduction

Hexaconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, thereby disrupting fungal growth.[1][2] The presence of a chiral center in its molecular structure gives rise to stereoisomerism, with the individual enantiomers exhibiting distinct biological activities and toxicological profiles. This guide provides a comprehensive overview of the molecular structure, stereoisomers, and relevant experimental protocols for **hexaconazole**, tailored for a scientific audience.

Molecular Structure

Hexaconazole, with the systematic IUPAC name (±)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, possesses the chemical formula $C_{14}H_{17}Cl_2N_3O$. [3] The molecule features a tertiary alcohol and a 1,2,4-triazole ring attached to a chiral carbon atom, which is also bonded to a 2,4-dichlorophenyl group and a butyl chain.

Key Structural Features:

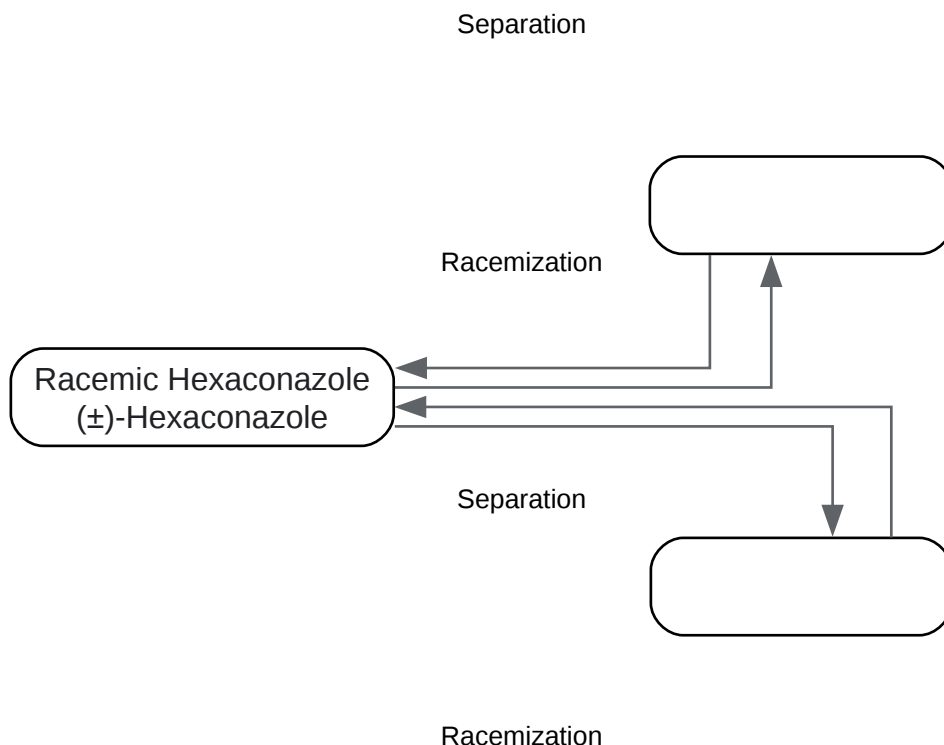
- **Chiral Center:** The carbon atom at the second position of the hexan-2-ol backbone is a stereocenter.

- **Triazole Moiety:** The 1H-1,2,4-triazol-1-yl group is crucial for its antifungal activity.
- **Dichlorophenyl Group:** The 2,4-dichlorophenyl ring contributes to the molecule's interaction with the target enzyme.
- **Butyl Chain:** The alkyl chain influences the lipophilicity of the molecule.

Stereoisomers of Hexaconazole

Due to the single chiral center, **hexaconazole** exists as a pair of enantiomers: (R)-**hexaconazole** and (S)-**hexaconazole**.^[1] These enantiomers are non-superimposable mirror images of each other and are often designated as (+)-**hexaconazole** and (-)-**hexaconazole**, corresponding to their optical rotation. The commercially available **hexaconazole** is typically a racemic mixture of these two enantiomers.

It has been demonstrated that the fungicidal activity of the two enantiomers can differ significantly. Generally, the (R)-enantiomer exhibits greater fungicidal activity.^[1] This stereoselectivity is also observed in their toxicological effects on non-target organisms.



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Diagram of **Hexaconazole** Stereoisomers

Quantitative Data

The physicochemical and biological properties of **hexaconazole** and its enantiomers are summarized in the table below.

Property	Racemic Hexaconazole	(+)-Hexaconazole	(-)-Hexaconazole	Reference(s)
Physicochemical Properties				
Molecular Formula	C ₁₄ H ₁₇ Cl ₂ N ₃ O	C ₁₄ H ₁₇ Cl ₂ N ₃ O	C ₁₄ H ₁₇ Cl ₂ N ₃ O	[3]
Molar Mass (g/mol)	314.21	314.21	314.21	[3]
Melting Point (°C)	111	Not available	Not available	[3]
Water Solubility (mg/L at 20°C)	18	Not available	Not available	[4]
Biological Activity & Toxicity				
EC ₅₀ vs. <i>S. obliquus</i> (96h, mg/L)	0.178	0.355	0.065	[5]
LC ₅₀ vs. <i>C. punctatus</i> (96h, µl/L)	103.27	Not available	Not available	[6]
Half-life in plasma (mice, hours)	Not applicable	3.07	3.71	[4]

Experimental Protocols

Synthesis of Chiral Hexaconazole

A method for the preparation of chiral **hexaconazole** has been reported, which involves the following key steps^{[7][8]}:

- **Ylide Reaction:** 1-(2,4-dichlorophenyl)-1-pentanone is reacted with methylene triphenylphosphine to generate 1-(2,4-dichlorophenyl)-1-pentene.
- **Asymmetric Epoxidation:** The resulting alkene undergoes an epoxidation reaction in the presence of a transition metal catalyst (e.g., tetraisopropoxy titanium, salen-Mn complex) to yield an optically active epoxide intermediate.
- **Ring Opening:** The epoxide intermediate is then subjected to a ring-opening reaction with 1,2,4-triazole to produce the desired enantiomer of **hexaconazole**, for example, (-)-**hexaconazole**.^[7]

A general synthesis for racemic **hexaconazole** can be inferred to start with a non-stereoselective epoxidation of 1-(2,4-dichlorophenyl)-1-pentene, followed by the ring-opening with 1,2,4-triazole.

Enantioselective Separation by HPLC

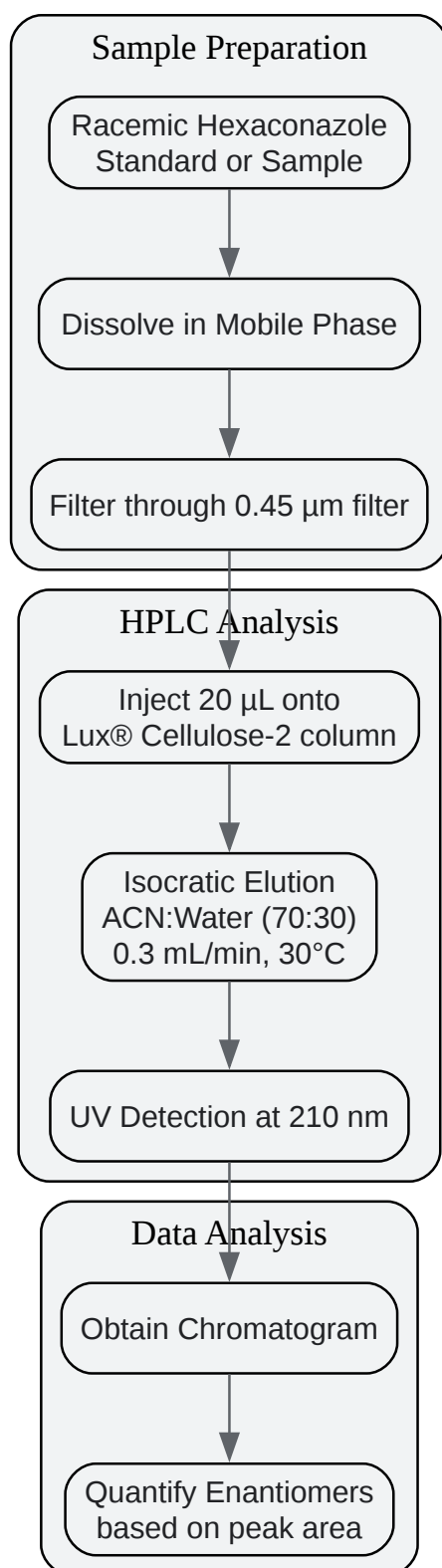
The enantiomers of **hexaconazole** can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:

- **HPLC System:** Agilent 1260 series or equivalent.^[9]
- **Chiral Column:** Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size).^[9]
- **Mobile Phase:** Acetonitrile and ultrapure water (70:30, v/v).^[9]
- **Flow Rate:** 0.3 mL/min.^[9]
- **Column Temperature:** 30 °C.^[9]

- Injection Volume: 20 μ L.[9]
- Detection: UV at 210 nm.[9]

Under these conditions, (+)-**hexaconazole** is the first enantiomer to elute, followed by (-)-**hexaconazole**, with complete baseline separation.[9]



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HPLC Workflow for **Hexaconazole** Enantiomer Separation

Conclusion

This technical guide provides a detailed overview of the molecular structure and stereoisomerism of **hexaconazole**. The significant differences in biological activity and toxicity between the (R)- and (S)-enantiomers underscore the importance of stereoselective analysis and, potentially, the use of enantiomerically enriched formulations. The provided experimental protocols for synthesis and separation serve as a valuable resource for researchers in the fields of agrochemicals, environmental science, and drug development.

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